(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
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Description
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C20H20BrN3O3 and its molecular weight is 430.302. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Molecular Mechanisms
Compounds similar to "(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide" have been extensively studied for their pharmacological properties. For instance, thymol, known for its wide range of pharmacological properties including antioxidant, anti-inflammatory, and antimicrobial activities, represents the therapeutic potential of natural origin compounds with a similar molecular structure. These findings suggest potential pharmaceutical applications in treating various diseases, including cardiovascular, neurological, and metabolic disorders (Meeran et al., 2017).
Environmental and Toxicological Impact
Research on novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, and consumer goods, highlights the environmental and toxicological impact of brominated compounds. This body of work emphasizes the need for further research on the environmental fate, toxicity, and analytical methods for these compounds, pointing towards environmental science applications for similar chemical entities (Zuiderveen et al., 2020).
Metabolic Pathways and Drug Design
The detailed investigation of the metabolism, pharmacokinetics, and pharmacodynamics of new psychoactive substances (NPS), such as 2C-B, 4-fluoroamphetamine, and benzofurans, can provide a model for studying the metabolic pathways and potential therapeutic or toxicological effects of chemically related compounds. Understanding these aspects is crucial for rational drug design and predicting health risks associated with new compounds (Nugteren-van Lonkhuyzen et al., 2015).
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-11(2)14-6-4-12(3)8-17(14)27-10-18(25)23-24-19-15-9-13(21)5-7-16(15)22-20(19)26/h4-9,11,22,26H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGZSIDMIPMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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